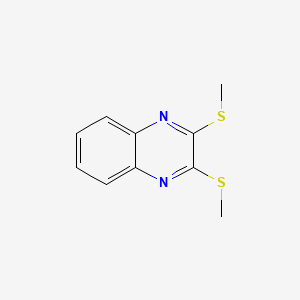
2,3-Bis(methylsulfanyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(methylsulfanyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines are known for their diverse pharmacological and biological properties .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . A recent study also mentioned the synthesis of 2,3-bis-(selanyl)quinoxalines, which could be related to the synthesis of 2,3-Bis(methylsulfanyl)quinoxaline .Molecular Structure Analysis
The molecular formula of 2,3-Bis(methylsulfanyl)quinoxaline is C10H10N2S2 . It is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Applications De Recherche Scientifique
Bioactive Molecule Design
2,3-Bis(methylsulfanyl)quinoxaline serves as a key scaffold in the design of bioactive molecules. Its structural versatility allows for the creation of compounds with potential therapeutic effects. Researchers have been exploring its use in the development of novel drugs that can interact with biological targets, offering promising avenues for treating various diseases .
Dye and Pigment Production
The compound’s unique chemical properties make it suitable for the synthesis of dyes and pigments. These dyes have applications ranging from textile manufacturing to biological staining techniques, where they aid in the visualization of cellular components under a microscope .
Fluorescent Materials
Due to its ability to emit light upon excitation, 2,3-Bis(methylsulfanyl)quinoxaline is used in the creation of fluorescent materials. These materials are crucial in the development of sensors, imaging agents, and other diagnostic tools in the field of biomedical research .
Electroluminescent Materials
The electroluminescent properties of quinoxaline derivatives make them suitable for use in electronic displays and lighting systems. They contribute to the advancement of energy-efficient OLED technology, which is used in various consumer electronics .
Organic Sensitizers for Solar Cells
Quinoxaline derivatives, including 2,3-Bis(methylsulfanyl)quinoxaline, are utilized as organic sensitizers in solar cells. They play a critical role in the conversion of solar energy into electricity, enhancing the efficiency and performance of photovoltaic devices .
Polymeric Optoelectronic Materials
The compound’s molecular structure is conducive to the development of polymeric optoelectronic materials. These materials have significant implications for the production of flexible electronics, smart windows, and other innovative technologies .
Safety and Hazards
Orientations Futures
Quinoxalines, including its derivatives like 2,3-Bis(methylsulfanyl)quinoxaline, are subjects of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating their potential applications in pharmaceuticals and other fields .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, such as 2,3-Bis(methylsulfanyl)quinoxaline, have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis and reactivity of quinoxaline derivatives have been a subject of extensive research, suggesting that these factors may play a role .
Propriétés
IUPAC Name |
2,3-bis(methylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYNDUYDIEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


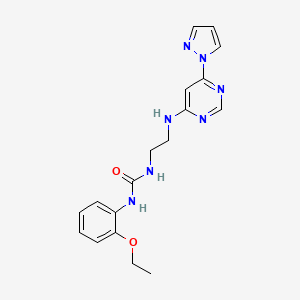

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
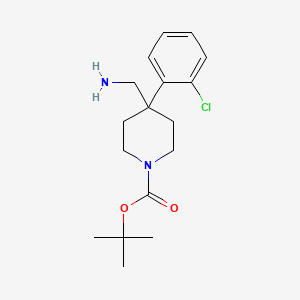
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
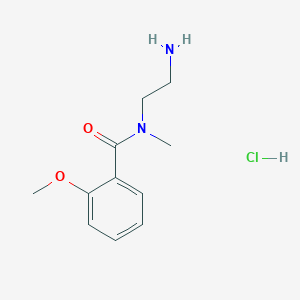
![Benzo[d][1,3]dioxol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2850672.png)
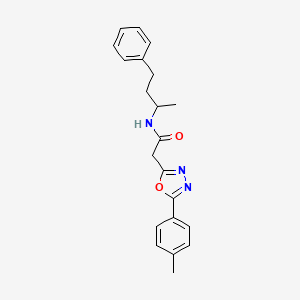
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2850679.png)


